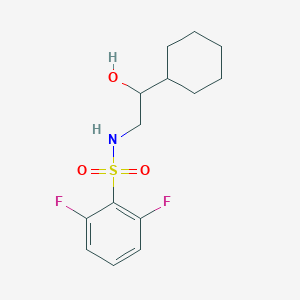

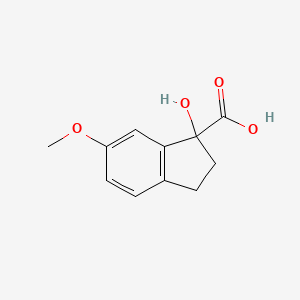

N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds containing the sulfonamide functional group, which is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom . They are widely used in various fields, including pharmaceuticals and material sciences.

Applications De Recherche Scientifique

Kinetic and Isotopic Studies

Sulfonamides have been utilized in kinetic and isotopic studies to understand chemical reaction mechanisms. For example, the decomposition of N-hydroxybenzenesulfonamide in alkaline solutions has been studied to yield insights into the formation of certain nitrogen and sulfur compounds (Bonner & Ko, 1992).

Inhibition of Enzymatic Activities

Sulfonamide derivatives are known for their ability to inhibit carbonic anhydrase, an enzyme critical for physiological processes. Novel benzene and tetrafluorobenzenesulfonamides synthesized via click chemistry have shown medium to high potency against various isoforms of carbonic anhydrase, shedding light on potential therapeutic applications (Pala et al., 2014).

Catalysis and Oxidation Reactions

Sulfonamide-substituted compounds, including those with phthalocyanine structures, have been investigated for their catalytic properties, particularly in the oxidation of olefins to valuable chemical products. Such studies highlight the role of sulfonamides in designing catalysts for industrial chemical processes (Işci et al., 2014).

Antimicrobial Agents

Research on sulfonamides also extends into the development of antimicrobial agents. For instance, thiol-activated sources of sulfur dioxide (SO₂) derived from sulfonamides have been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis, demonstrating the versatility of sulfonamides in medicinal chemistry (Malwal et al., 2012).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel sulfonamide molecules contribute significantly to the field of organic chemistry, providing insights into molecular structures, electronic properties, and potential applications in various fields, including pharmaceuticals and material science. Studies often involve detailed spectroscopic investigation and computational analysis (Murthy et al., 2018).

Propriétés

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2NO3S/c15-11-7-4-8-12(16)14(11)21(19,20)17-9-13(18)10-5-2-1-3-6-10/h4,7-8,10,13,17-18H,1-3,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTHSCROTRBLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2713950.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2713954.png)

![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2713955.png)

![N-(3-methylisothiazol-5-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2713959.png)

![6-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2713961.png)

![2-(4-chlorophenoxy)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2713963.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713964.png)

![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide](/img/structure/B2713971.png)